molecular formula C21H20N2O5S B2582178 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide CAS No. 922115-55-7

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide

Cat. No.: B2582178
CAS No.: 922115-55-7
M. Wt: 412.46
InChI Key: JHQCVUTULUFJAH-UHFFFAOYSA-N
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Description

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a tetrahydroisoquinoline sulfonyl group, and a carboxamide moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and catalysts to minimize waste and reduce production costs.

Mechanism of Action

The mechanism of action of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

The unique combination of the chromene core, tetrahydroisoquinoline sulfonyl group, and carboxamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-20(18-13-16-6-3-4-8-19(16)28-21(18)25)22-10-12-29(26,27)23-11-9-15-5-1-2-7-17(15)14-23/h1-8,13H,9-12,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQCVUTULUFJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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